molecular formula C15H18N2O B593584 Pheleuin CAS No. 169195-23-7

Pheleuin

Cat. No. B593584
CAS RN: 169195-23-7
M. Wt: 242.3
InChI Key: XPNFCDPLHVHPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Pheleuin” is a pyrazinone that has been found in human stool samples . It is produced by gut microbiota nonribosomal peptide synthetases . It is a pyrazinone derivative synthesized from a dipeptide aldehyde .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H18N2O . Its molecular weight is 242.3 . The InChi Code for this compound is InChI=1S/C15H18N2O/c1-11(2)8-14-15(18)17-13(10-16-14)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml) .

Scientific Research Applications

Genome-Wide Association Studies and Data Harmonization

The use of "Pheleuin" in scientific research is not directly specified. However, similar concepts and tools are employed in genetic research, such as the PhenX project. This initiative aims to identify high-priority measures for various research domains to facilitate replication and validation across studies, especially in genome-wide association studies. The PhenX Toolkit is a resource that offers a core set of high-quality measures for use in large-scale genomic studies, promoting data harmonization and increasing statistical power for identifying variants associated with complex diseases and interactions (Hamilton et al., 2011).

Bioinformatics and Gene Data Mining

The GeneCards Suite is another example of a tool used in scientific research that aligns with the intended function of this compound. This comprehensive database enables researchers to navigate and inter-relate human genes, diseases, variants, and biological pathways. It supports phenotype prioritization for next-generation sequencing, leveraging extensive knowledge bases and aiding in clinical projects involving exome/genome NGS analyses (Stelzer et al., 2016).

Phage Research and Biotechnology

Phage research, particularly bacteriophage research, has significantly impacted biotechnology. It has led to the development of phage display technologies and applications in combating antibiotic-resistant bacterial infections. Genome sequencing and advances in phage biology have facilitated the development of phage-derived bacterial detection and treatment strategies, as well as methods to control phage effects in industrial settings (Petty et al., 2007).

Synthetic Biology and Phage-Based Applications

In synthetic biology, bacteriophage research has been pivotal. Phages have been used to build gene circuits, program biological systems, and as scaffolds for programmable biomaterials. Their specificity for hosts and engineering potential enhances their medical potential as antibacterial agents and diagnostics. Phage research also contributes to directed evolution platforms to enhance biological functions (Lemire et al., 2018).

Mechanism of Action

Target of Action

Pheleuin is a pyrazinone derivative synthesized from a dipeptide aldehyde aureus virulence factor expression .

Mode of Action

Based on its structural similarity to other diketopiperazines, it may interact with its targets (like calpain) to inhibit their activity

Biochemical Pathways

aureus virulence factor expression , it’s plausible that this compound may influence bacterial virulence pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformations, and its eventual elimination . Future research should focus on these aspects to understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound are currently unknown due to the lack of research in this area. Based on its structural similarity to other diketopiperazines, it might exhibit inhibitory effects on certain enzymes like calpain . .

Action Environment

Environmental factors can significantly impact the effectiveness of a compound . These factors can include temperature, pH, presence of other molecules, and more. Understanding how these factors affect this compound could provide valuable insights into optimizing its use and effectiveness.

properties

IUPAC Name

6-benzyl-3-(2-methylpropyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11(2)8-14-15(18)17-13(10-16-14)9-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRTTXROEUKCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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